molecular formula C6H3FINO2 B142876 3-Fluoro-2-iodopyridine-4-carboxylic acid CAS No. 153035-09-7

3-Fluoro-2-iodopyridine-4-carboxylic acid

Cat. No.: B142876
CAS No.: 153035-09-7
M. Wt: 267 g/mol
InChI Key: WMTJOHUCCVVQSY-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodopyridine-4-carboxylic acid is a heterocyclic organic compound that belongs to the class of pyridine carboxylic acids. It contains a pyridine ring with a carboxylic acid group, a fluorine atom, and an iodine atom attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodopyridine-4-carboxylic acid typically involves the halogenation of pyridine derivatives. One common method involves the reaction of 3-fluoropyridine with iodine in the presence of a base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures. The reaction mixture is then quenched with water and extracted with an organic solvent to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodopyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki coupling and nucleophilic substitution.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

    Suzuki Coupling: Utilizes palladium catalysts and boronic acids under mild conditions to substitute the iodine atom.

    Nucleophilic Substitution: Involves nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employs reducing agents such as sodium borohydride or lithium aluminum hydride

Major Products Formed

    Substituted Pyridines: Products with various functional groups replacing the iodine atom.

    Oxides and Dehalogenated Compounds: Products formed through oxidation and reduction reactions.

    Cyclized Heterocycles: More complex structures formed through cyclization reactions

Scientific Research Applications

3-Fluoro-2-iodopyridine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodopyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms in the compound can influence its reactivity and binding affinity to biological targets. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-iodopyridine: A closely related compound with similar chemical properties but lacking the carboxylic acid group.

    2-Fluoro-3-iodopyridine: Another similar compound with the fluorine and iodine atoms in different positions on the pyridine ring

Uniqueness

3-Fluoro-2-iodopyridine-4-carboxylic acid is unique due to the presence of both fluorine and iodine atoms along with a carboxylic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-fluoro-2-iodopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FINO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTJOHUCCVVQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376281
Record name 3-fluoro-2-iodopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153035-09-7
Record name 3-fluoro-2-iodopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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